molecular formula C7H15NO2 B13637029 [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol

[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol

Cat. No.: B13637029
M. Wt: 145.20 g/mol
InChI Key: BNHBTMUEKKCKMA-UHFFFAOYSA-N
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Description

[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol: is an organic compound with the molecular formula C7H15NO2. It is a cyclopentane derivative characterized by the presence of an amino group and a hydroxymethyl group attached to the cyclopentane ring. This compound is of interest due to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol typically involves the following steps:

    Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.

    Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through specific reactions such as amination and hydroxymethylation. These reactions often require catalysts and specific reaction conditions to ensure the correct placement of the functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives .

Scientific Research Applications

[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol: finds applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Amino-2-(hydroxymethyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanemethanol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclopentylamine: Lacks the hydroxymethyl group, limiting its applications in hydroxylation reactions.

    2-Aminocyclopentanol: Similar structure but different functional group placement, leading to different reactivity and applications.

Uniqueness

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[4-amino-2-(hydroxymethyl)cyclopentyl]methanol

InChI

InChI=1S/C7H15NO2/c8-7-1-5(3-9)6(2-7)4-10/h5-7,9-10H,1-4,8H2

InChI Key

BNHBTMUEKKCKMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1CO)CO)N

Origin of Product

United States

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